2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
“2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid” is a compound with the CAS Number: 1006484-42-9 . It has a molecular weight of 183.17 and its IUPAC name is 2-[3-(aminocarbonyl)-1H-pyrazol-1-yl]propanoic acid . It is in powder form .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9N3O3/c1-4(7(12)13)10-3-2-5(9-10)6(8)11/h2-4H,1H3,(H2,8,11)(H,12,13) . This indicates that the compound has a pyrazole ring attached to a propanoic acid group.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 183.17 .Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, such as 2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid, serve as precursors for a variety of industrial chemicals. Their role in fermentative production using engineered microbes like Escherichia coli and Saccharomyces cerevisiae is critical, despite their inhibitory effects at concentrations below the desired yield. These acids impact microbial cell membranes and internal pH, suggesting that understanding their inhibition mechanisms could aid in developing robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Reactive Extraction of Carboxylic Acids
The separation of carboxylic acids from aqueous solutions through reactive extraction using organic solvents and supercritical fluids highlights an environmentally friendly and efficient method. Supercritical CO2, in particular, stands out for its non-toxic and recoverable characteristics, offering a competitive advantage over traditional separation methods (Djas & Henczka, 2018).
Pyrazoline Derivatives and Therapeutic Applications
Pyrazolines, including compounds like this compound, have been identified for their vast therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties. Their synthesis and the exploration of new derivatives continue to be a significant area of pharmaceutical research, indicating a promising avenue for developing novel therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).
Biotechnological Routes from Lactic Acid
Lactic acid's role as a feedstock for green chemistry includes its conversion into various valuable chemicals, showcasing the potential of carboxylic acids like this compound in biotechnological applications. This illustrates the broader applicability of carboxylic acids in producing bio-based chemicals and materials, supporting the shift towards sustainable industrial processes (Gao, Ma, & Xu, 2011).
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets through the carbamoyl and pyrazolyl groups present in its structure .
Biochemical Pathways
As a research chemical, its effects on various biochemical pathways are still under investigation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Properties
IUPAC Name |
2-(3-carbamoylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-4(7(12)13)10-3-2-5(9-10)6(8)11/h2-4H,1H3,(H2,8,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLYWKBGGWFGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC(=N1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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